molecular formula C19H13ClN2O4 B8056186 Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate

Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate

Cat. No.: B8056186
M. Wt: 368.8 g/mol
InChI Key: ZKGWLOQMZOXQDF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyano group, and a hydroxyisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Ethyl 5-(4-bromophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate and Ethyl 5-(4-fluorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate share similar structural features but differ in the halogen substituent on the phenoxy group.

    Uniqueness: The presence of the chlorophenoxy group in this compound may confer unique chemical and biological properties, such as specific binding affinities or reactivity profiles.

Properties

IUPAC Name

ethyl 5-(4-chlorophenoxy)-1-cyano-4-hydroxyisoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c1-2-25-19(24)17-18(23)16-13(14(10-21)22-17)4-3-5-15(16)26-12-8-6-11(20)7-9-12/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGWLOQMZOXQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=CC=C(C2=C1O)OC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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